molecular formula C23H26ClN B1672497 Fendiline hydrochloride CAS No. 13636-18-5

Fendiline hydrochloride

Cat. No. B1672497
CAS RN: 13636-18-5
M. Wt: 351.9 g/mol
InChI Key: NJXWZWXCHBNOOG-UHFFFAOYSA-N
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Description

Fendiline hydrochloride is the hydrochloride salt form of Fendiline . It is a coronary vasodilator which inhibits calcium function in muscle cells in excitation-contraction coupling . It has been proposed as an antiarrhythmic and antianginal agent . Fendiline is non-selective .


Synthesis Analysis

Fendiline and its analogues were resolved on a CSP based on (+)- (18-crown-6)-2,3,11,12-tetracarboxylic acid . The comparison of the chromatographic behaviors for the resolution of fendiline and its analogues indicated that the 3,3-diphenylpropyl group bonded to the secondary amino group of fendiline is important in the chiral recognition .


Molecular Structure Analysis

The molecular formula of Fendiline hydrochloride is C23H25N.HCl . Its molecular weight is 351.91 . The SMILES string representation is Cl.CC(NCCC(c1ccccc1)c2ccccc2)c3ccccc3 .


Chemical Reactions Analysis

Fendiline was resolved quite well with the separation factor (α) of 1.25 and resolution (RS) of 1.55 when a mobile phase consisting of methanol–acetonitrile–trifluoroacetic acid–triethylamine at a ratio of 80/20/0.1/0.5 (v/v/v/v) was used .


Physical And Chemical Properties Analysis

Fendiline hydrochloride has a molecular formula of C23H25N.HCl and a molecular weight of 351.91 . It is stable if stored as directed and should be protected from light and heat .

Scientific Research Applications

Application in Cardiovascular Medicine

  • Specific Scientific Field : Cardiovascular Medicine .
  • Summary of the Application : Fendiline hydrochloride is used as a calcium channel blocker . It is an effective anti-anginal drug for the treatment of coronary heart diseases .
  • Results or Outcomes : The anti-anginal effects of fendiline have been known to be attributed largely to its dilatory effects on small blood vessels . The ®-enantiomer of fendiline was found to show a more potent vasodilatory effect than the (S)-enantiomer .

Application in Cancer Research

  • Specific Scientific Field : Cancer Research .
  • Summary of the Application : Fendiline hydrochloride has been investigated for its potential to enhance the chemotherapeutic efficacy of cisplatin in neuroblastoma treatment .
  • Methods of Application or Experimental Procedures : In vitro and in vivo models of neuroblastoma were used to assess the modulation of fendiline treatment on cisplatin responses . This included evaluating neuroblastoma cell proliferation and gene expression .
  • Results or Outcomes : Fendiline hydrochloride treatment induced the expression of the ncRNA NDM29, leading to cell differentiation and to the reduction of the expression of MDRs/ABC transporters linked to multidrug resistance . These events were correlated to higher neuroblastoma cell susceptibility to cisplatin and, consequently, increased its cytotoxic potency .

Application in Chiral Drug Analysis

  • Specific Scientific Field : Chiral Drug Analysis .
  • Summary of the Application : Fendiline hydrochloride and its analogues were resolved on a Chiral Stationary Phase (CSP) based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid . This is important for the analysis of chiral drugs, as different enantiomers often show different biological activities .
  • Methods of Application or Experimental Procedures : A mobile phase consisting of methanol–acetonitrile–trifluoroacetic acid–triethylamine at a ratio of 80/20/0.1/0.5 (v/v/v/v) was used . The chromatographic behaviors of fendiline and its analogues were compared .
  • Results or Outcomes : Fendiline was resolved quite well with the separation factor (α) of 1.25 and resolution (RS) of 1.55 . The 3,3-diphenylpropyl group bonded to the secondary amino group of fendiline is important in the chiral recognition .

Safety And Hazards

Fendiline hydrochloride is considered toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Future Directions

Fendiline hydrochloride has been investigated for its potential to enhance the chemotherapeutic efficacy of cisplatin in neuroblastoma treatment . The administration of fendiline might be a possible novel therapeutic approach to increase cisplatin efficacy in aggressive and poorly responsive neuroblastoma cases .

properties

IUPAC Name

3,3-diphenyl-N-(1-phenylethyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N.ClH/c1-19(20-11-5-2-6-12-20)24-18-17-23(21-13-7-3-8-14-21)22-15-9-4-10-16-22;/h2-16,19,23-24H,17-18H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXWZWXCHBNOOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCCC(C2=CC=CC=C2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2045860
Record name Fendiline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85273758
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Fendiline hydrochloride

CAS RN

13636-18-5
Record name Phenoxan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13636-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fendiline hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757826
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Fendiline hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3,3-diphenylpropyl)(1-phenylethyl)ammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.732
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FENDILINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HEM3Z10IIK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
110
Citations
Á Stadler-Szöke, M Vikmon, J Szejtli… - Journal of inclusion …, 1985 - Springer
… Diffusion of fendiline through a cellophane-membrane from a saturated fendiline-hydrochloride solution (F. HC1; F = 0.5 mg/ml) and from solutions containing fendiline-base fi-…
Number of citations: 12 link.springer.com
A Brizzolara, P Garbati, S Vella, M Calderoni… - Molecules, 2020 - mdpi.com
… In search of novel strategies to increase NB’s susceptibility to pharmacological treatments, we investigated the in vitro and in vivo effects of fendiline hydrochloride as an enhancer of …
Number of citations: 4 www.mdpi.com
J Sádecká, J Netriová - Die Pharmazie-An International Journal of …, 2005 - researchgate.net
A simple, sensitive and accurate spectrofluorimetric method was developed for the assay of fendiline in tablets. Validation of the method provided good results concerning linearity, …
Number of citations: 5 www.researchgate.net
H Knoche, G Schmitt - Arzneimittel-forschung, 1975 - europepmc.org
After long-therapy with 5 mg/kg body-weight of N-(2-benzhydryl-ethyl)-N-(1-phenyl-ethyl) amine hydrochloride (fendiline hydrochloride, Sensit) in dogs the development of functioning …
Number of citations: 2 europepmc.org
A Carpy, A Lemrabett - Acta Crystallographica Section C: Crystal …, 1989 - scripts.iucr.org
(IUCr) Structure of 3,3-diphenyl-N-(1-phenylethyl)propylamine (fendiline) hydrochloride Acta Crystallographica Section C Crystal Structure Communications 0108-2701 research papers …
Number of citations: 2 scripts.iucr.org
S Samantaray, JN Correia, M Garelnabi, K Voelz… - International Journal of …, 2016 - Elsevier
… , leading to the identification of fendiline hydrochloride as a potential candidate compound. Finally, we demonstrated that fendiline hydrochloride improves the phagosomal maturation …
Number of citations: 23 www.sciencedirect.com
R Yamamoto, M Matsushita, H Kitoh, A Masuda… - Journal of bone and …, 2013 - Springer
… We found that that two antianginal agents, fendiline hydrochloride and perhexiline maleate, suppressed the Id1 promoter in a dose-dependent manner. The drugs also suppressed the …
Number of citations: 25 link.springer.com
SS Ágnes, V Mária, S Julianna, S József - Journal of inclusion phenomena, 1984 - Springer
… rate and solubility of the fendilinebase- ~-cyclodextrin /F- ~CD/ complex at the pH of the gastric juice is much higher than those of thel~resently marketed fendiline hydrochloride /F.HC1/. …
Number of citations: 9 link.springer.com
R Weyhenmeyer, E Fenzl, M Apecechea… - Arzneimittel …, 1987 - europepmc.org
… In the first study single doses of 200, 400, 600, 800, 1000, and 1200 mg of fendiline hydrochloride were administered to 6 subjects per dose level. 3 additional subjects per dose level …
Number of citations: 16 europepmc.org
P Garbati, R Barbieri, M Calderoni, F Baldini… - International Journal of …, 2021 - mdpi.com
… we proposed a possible alternative pharmacological treatment for HR-NB based on the co-administration of the cytotoxic drug cisplatin and the antianginal agent fendiline hydrochloride…
Number of citations: 3 www.mdpi.com

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